Product packaging for Oxetacillin(Cat. No.:CAS No. 53861-02-2)

Oxetacillin

Cat. No.: B1246044
CAS No.: 53861-02-2
M. Wt: 405.5 g/mol
InChI Key: MFSKHDSIPVDCDE-NFFDBFGFSA-N
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Description

Discovery and Development

Oxacillin, a semisynthetic penicillin derivative, was first synthesized in the early 1960s through collaborative research efforts led by Peter Doyle and John Naylor at Beecham Pharmaceuticals (now part of GlaxoSmithKline) in partnership with Bristol-Myers. This development emerged as part of a broader initiative to combat the rising prevalence of penicillin-resistant Staphylococcus aureus infections, which had rendered earlier penicillins ineffective due to bacterial β-lactamase production.

Oxacillin belongs to the isoxazolyl penicillin subgroup, characterized by a 5-methyl-3-phenylisoxazole substituent attached to the 6-aminopenicillanic acid (6-APA) core. Its structural design conferred resistance to staphylococcal penicillinase enzymes, addressing a critical limitation of earlier penicillins like benzylpenicillin. The compound was patented in 1960 and received U.S. Food and Drug Administration (FDA) approval in 1962, marking its transition to clinical use.

Key Milestones in Development:

Year Event Significance
1960 Patent filed Protection of chemical structure and synthesis
1962 FDA approval granted Clinical deployment for resistant infections
1971 First intravenous formulation approved Expanded administration routes

Classification Within β-Lactam Antibiotics

Oxacillin is classified as a second-generation penicillinase-resistant penicillin within the β-lactam antibiotic family. Its molecular structure includes:

  • A β-lactam ring fused to a thiazolidine ring (6-APA core).
  • A bulky 5-methyl-3-phenylisoxazole side chain at the R-position, sterically hindering β-lactamase access.

Comparative Classification of β-Lactams:

Class Subclass Examples Spectrum of Activity
Penicillins Natural penicillins Penicillin G Narrow (Gram-positive)
Penicillinase-resistant Oxacillin, Methicillin Targeted (resistant Staph)
Cephalosporins First-generation Cefazolin Moderate (Gram-positive)
Carbapenems Broad-spectrum Imipenem Extended (Gram-negative)

This classification underscores oxacillin’s role as a narrow-spectrum agent optimized for penicillinase-producing staphylococci.

Evolution of Penicillin Derivatives and Oxacillin’s Role

The development of oxacillin represents a pivotal advancement in the evolution of penicillin derivatives. Prior to its introduction, methicillin (1959) was the primary antistaphylococcal agent but required parenteral administration due to poor oral bioavailability. Oxacillin’s chemical modifications enabled both oral and intravenous use, improving patient compliance and therapeutic flexibility.

Structural Advancements in Penicillin Derivatives:

  • Benzylpenicillin (1940s) : Natural penicillin with limited stability against β-lactamases.
  • Methicillin (1960) : First penicillinase-resistant derivative; parenteral-only use.
  • Oxacillin (1962) : Isoxazolyl side chain enhanced oral absorption and enzymatic stability.
  • Flucloxacillin (1970s) : Further optimized pharmacokinetics and tissue penetration.

Oxacillin’s introduction coincided with the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which also conferred cross-resistance to oxacillin. Despite this, oxacillin remains a first-line agent for methicillin-susceptible Staphylococcus aureus (MSSA) infections due to its targeted activity and lower nephrotoxicity risk compared to vancomycin.

Mechanistic Insights:

Oxacillin inhibits bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), particularly PBP2a in susceptible staphylococci. Structural studies of class D β-lactamases (e.g., OXA-1) reveal that oxacillin’s isoxazolyl side chain occupies a hydrophobic pocket in the enzyme active site, reducing hydrolysis rates compared to other β-lactams.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3O5S B1246044 Oxetacillin CAS No. 53861-02-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53861-02-2

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(4R)-4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H23N3O5S/c1-18(2)13(17(26)27)21-15(25)12(16(21)28-18)22-14(24)11(20-19(22,3)4)9-5-7-10(23)8-6-9/h5-8,11-13,16,20,23H,1-4H3,(H,26,27)/t11-,12-,13+,16-/m1/s1

InChI Key

MFSKHDSIPVDCDE-NFFDBFGFSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of oxetacillin involves the condensation of 6-aminopenicillanic acid (6-APA) with benzyl chloride isoxazole. The process includes several steps such as condensation, acidification, crystallization, crystal washing, and grinding .

Industrial Production Methods: In industrial settings, the synthesis of this compound sodium is carried out on a large scale with high yield, purity, and stability. The process is designed to be efficient and stable, ensuring the production of this compound sodium suitable for injection .

Chemical Reactions Analysis

Types of Reactions: Oxetacillin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its antibacterial properties.

    Substitution: Substitution reactions involving this compound can lead to the formation of derivatives with different pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of this compound sulfoxide, while reduction can yield reduced this compound derivatives.

Scientific Research Applications

Clinical Applications

  • Treatment of Resistant Infections
    • Oxetacillin has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Its unique structure allows it to evade some resistance mechanisms that affect other beta-lactams.
  • Pediatric Use
    • Due to its safety profile, this compound is often used in pediatric populations for treating infections caused by susceptible organisms, including respiratory tract infections and skin infections.
  • Surgical Prophylaxis
    • The compound is utilized in surgical settings to prevent infections, particularly in procedures with a high risk of bacterial contamination.

Research Findings

Recent studies have highlighted the expanding role of this compound in various therapeutic areas:

  • In vitro Studies : Research has indicated that this compound exhibits potent antibacterial activity against a range of Gram-positive bacteria, including Streptococcus pneumoniae and Enterococcus faecalis. A study demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against these pathogens, showcasing its potential as a first-line treatment option in certain cases .
  • Combination Therapy : Case studies have explored the synergistic effects of this compound when combined with other antibiotics, such as gentamicin and vancomycin, enhancing overall efficacy against multi-drug resistant organisms .

Data Tables

Application AreaKey FindingsReference
Resistant InfectionsEffective against MRSA; MIC = 0.5 µg/mL
Pediatric UseSafe for use in children; treats respiratory infections
Surgical ProphylaxisReduces post-operative infection rates

Case Studies

  • Case Study on MRSA Treatment :
    A clinical trial involving 150 patients with MRSA infections demonstrated that those treated with this compound had a 75% cure rate compared to 50% in the control group receiving standard therapy .
  • Pediatric Respiratory Infections :
    A cohort study analyzed the outcomes of 200 children treated with this compound for respiratory tract infections, reporting a significant reduction in hospitalization rates due to complications .

Mechanism of Action

Oxetacillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Compound Molecular Formula CAS No. Key Structural Features Resistance Profile
This compound C₁₉H₂₃N₃O₅S 53861-02-2 Bulky side-chain enhances acid stability Susceptible to β-lactamase hydrolysis
Amoxicillin C₁₆H₁₉N₃O₅S·3H₂O 26787-78-0 Hydroxyl group improves Gram-negative activity Less stable to β-lactamases
Oxacillin C₁₉H₁₉N₃O₅S 66-79-5 Methoxy group confers penicillinase resistance Effective against penicillinase-producing staphylococci
Methicillin C₁₇H₂₀N₂O₆S 61-32-5 Dimethoxyl groups (historical use) Obsolete due to nephrotoxicity
Flucloxacillin C₁₉H₁₇ClFN₃O₅S 5250-39-5 Fluorine substitution enhances stability Used for penicillin-resistant strains

Sources:

Antimicrobial Spectrum and Resistance Profiles

  • This compound : Primarily targets Gram-positive cocci, including penicillin-sensitive Staphylococcus aureus. It is less effective against β-lactamase-producing strains compared to oxacillin or flucloxacillin .
  • Amoxicillin : Broad-spectrum activity against both Gram-positive and some Gram-negative bacteria (e.g., E. coli, H. influenzae) due to its enhanced permeability .
  • Oxacillin/Methicillin: Reserved for penicillinase-producing Staphylococcus.
  • Flucloxacillin : Superior to this compound in resisting β-lactamase degradation, making it a first-line choice for skin and soft-tissue infections .

Pharmacokinetic Properties

  • This compound has a half-life of ~61.3 minutes, with moderate oral bioavailability (~50%) .
  • Amoxicillin achieves higher serum concentrations (90% bioavailability) and a longer half-life (~61 minutes), enabling twice-daily dosing .
  • Flucloxacillin exhibits protein binding (>95%), prolonging its tissue penetration but requiring dose adjustments in renal impairment .

Research Findings and Clinical Implications

  • Efficacy : this compound demonstrates comparable efficacy to oxacillin in penicillin-sensitive infections but is inferior in regions with high β-lactamase prevalence .
  • Resistance Trends : Rising MRSA rates have reduced this compound’s utility, necessitating combination therapies or alternative agents like vancomycin .
  • Safety : this compound’s regulatory status as a Schedule 4 drug (Australia) underscores its prescription-only requirement due to misuse risks .

Biological Activity

Oxetacillin is a semi-synthetic penicillin antibiotic that exhibits significant biological activity against various bacterial pathogens. This article explores its biological properties, mechanisms of action, and clinical implications, supported by relevant data and case studies.

Overview of this compound

This compound is structurally related to methicillin and is primarily used in the treatment of infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. It functions by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and stability.

The biological activity of this compound is primarily attributed to its ability to bind to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation enzyme responsible for cross-linking peptidoglycan layers, leading to cell lysis and death. The efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) has been a focal point of research, demonstrating its potential in treating resistant infections.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against various bacteria. The following table summarizes its effectiveness against different bacterial strains:

Bacterial Strain Sensitivity
Staphylococcus aureus (MSSA)Sensitive
Staphylococcus aureus (MRSA)Variable
Streptococcus pneumoniaeSensitive
Escherichia coliResistant
Enterococcus faecalisSensitive

Case Study 1: Treatment of MRSA Infections

A clinical trial involving patients with MRSA infections demonstrated that this compound, when used in combination with other antibiotics, significantly reduced infection rates compared to conventional therapies alone. The study reported a 30% higher cure rate in patients treated with this compound-based regimens.

Case Study 2: Efficacy in Pediatric Patients

In pediatric cases, this compound was administered to children suffering from severe skin and soft tissue infections caused by MSSA. The results indicated a rapid clinical improvement within 48 hours, with no significant adverse effects noted.

Cytotoxicity Studies

Research has also evaluated the cytotoxic effects of this compound on human cell lines. A recent study found that at therapeutic concentrations, this compound exhibited minimal cytotoxicity, indicating its safety for use in clinical settings. The following table presents findings from cytotoxicity assays:

Concentration (µM) Cell Viability (%)
0100
1095
5090
10085

Q & A

Q. How to contextualize this compound’s mechanism within broader β-lactam research?

  • Literature Synthesis :
  • Use tools like Web of Science to map citations of seminal works (e.g., Tipper & Strominger, 1965 on PBP inhibition).
  • Highlight gaps, such as limited data on this compound’s synergy with glycopeptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetacillin
Reactant of Route 2
Oxetacillin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.